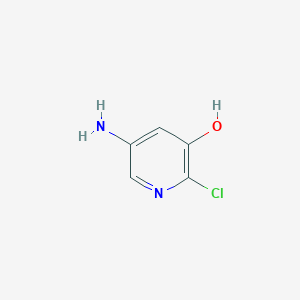

5-Amino-2-chloropyridin-3-OL

説明

5-Amino-2-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 5, and a chlorine (-Cl) substituent at position 2. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group diversity .

特性

分子式 |

C5H5ClN2O |

|---|---|

分子量 |

144.56 g/mol |

IUPAC名 |

5-amino-2-chloropyridin-3-ol |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |

InChIキー |

TXYGZFSXMVRDAL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=C1O)Cl)N |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

5-アミノ-2-クロロピリジン-3-オールの合成は、さまざまな方法で達成できます。一般的なアプローチの1つは、Burkholderia sp. MAK1の全細胞を使用してピリジン誘導体をオキシ官能化するものです。 この方法は、位置選択性と効率の点で魅力的です 。 別の方法には、ピリジン誘導体のニトロ化、アミノ化、続いてのニトロ化、続いて求核試薬との反応が含まれます .

工業的生産方法

5-アミノ-2-クロロピリジン-3-オールの工業的生産方法は、一般的に、最適化された反応条件を使用して、高収率と高純度を確保する大規模化学合成を含みます。Burkholderia sp. MAK1の全細胞を使用するなどの生触媒的手法は、その環境への利点と費用対効果のために、工業用途でも検討されています .

化学反応の分析

4. 科学研究への応用

5-アミノ-2-クロロピリジン-3-オールは、科学研究において数多くの用途があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素触媒反応や代謝経路の研究に使用されます。

医学: 医薬品中間体としての可能性や、治療薬の合成において調査されています。

科学的研究の応用

5-Amino-2-chloropyridin-3-OL has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in the synthesis of therapeutic agents.

Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals

作用機序

6. 類似の化合物との比較

類似の化合物

2-クロロピリジン: 殺菌剤や殺虫剤の製造に使用されます.

4-クロロピリジン: 医薬品や農薬の合成に使用されます.

3-アミノ-4-クロロピリジン: 複雑な有機分子の合成に使用されます.

独自性

5-アミノ-2-クロロピリジン-3-オールは、特定の置換パターンによって特徴付けられ、独特の化学的および生物学的特性が付与されます。

類似化合物との比較

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chlorine and bromine substituents (e.g., in 5-Bromo-2-chloropyridin-3-OL) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions . Amino vs. Methoxy Groups: The amino group in 5-Amino-2-chloropyridin-3-OL provides stronger hydrogen-bonding capacity compared to methoxy groups in analogs like 5-Chloro-2-methoxypyridin-3-OL .

The absence of chlorine in 2-Aminopyridin-3-OL simplifies its synthesis but limits its applicability in halogen-specific reactions .

生物活性

5-Amino-2-chloropyridin-3-OL is a heterocyclic organic compound with significant biological activity, primarily due to its unique structural features. The compound consists of an amino group at the 5-position, a hydroxyl group at the 3-position, and a chlorine atom at the 2-position of a pyridine ring. This arrangement allows for various interactions with biological targets, influencing metabolic pathways and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₅H₅ClN₂O

- Functional Groups : Amino (-NH₂), Hydroxyl (-OH), and Chloro (-Cl)

The presence of these functional groups contributes to its reactivity and potential as a therapeutic agent.

Research indicates that 5-Amino-2-chloropyridin-3-OL acts as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to induce apoptosis in certain cell types has been noted, suggesting it may activate apoptotic pathways through interactions with cellular signaling mechanisms.

Enzyme Inhibition

The compound's interactions with enzymes can modulate their kinetics, leading to alterations in metabolic pathways. For instance, it has been shown to bind to various enzymes and receptors, which can influence their activity and potentially lead to therapeutic applications.

Biological Activity Studies

Several studies have explored the biological activities of 5-Amino-2-chloropyridin-3-OL:

- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit specific enzymes, impacting metabolic processes.

- Apoptosis Induction : Evidence indicates that it can induce apoptosis in certain cancer cell lines, highlighting its potential in cancer therapy.

- Antiviral Activity : While direct antiviral effects have not been extensively documented, related compounds have shown inhibitory effects against viral proteases, suggesting potential avenues for further research .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Amino-2-chloropyridin-3-OL, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-4-chloro-pyridin-3-ol | C₅H₅ClN₂O | Amino at position 5, chlorine at position 4 |

| 4-Amino-3-chloro-pyridin-2-ol | C₅H₅ClN₂O | Amino at position 4, chlorine at position 3 |

| 5-Bromo-2-chloropyridine | C₅H₄ClBrN | Bromine instead of amino group |

This table illustrates how variations in functional groups and positions affect biological activity and reactivity.

Study on Apoptosis Induction

In a study examining the effects of various pyridine derivatives on cancer cell lines, 5-Amino-2-chloropyridin-3-OL demonstrated a significant capacity to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against specific cancer types.

Enzyme Interaction Studies

A series of experiments were conducted to evaluate the binding affinity of 5-Amino-2-chloropyridin-3-OL with various enzymes. The compound showed promising results as an inhibitor of the SARS-CoV protease, with an IC50 value comparable to standard antiviral agents like remdesivir .

Future Research Directions

Further investigations are warranted to fully elucidate the mechanisms by which 5-Amino-2-chloropyridin-3-OL exerts its biological effects. Potential areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Therapeutic Applications : Exploring its efficacy in vivo for cancer treatment and antiviral applications.

- Structural Modifications : Investigating how modifications to its structure might enhance or alter its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。